5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound with the molecular formula C13H19BO3. It is a derivative of phenol, where the hydroxyl group is substituted with a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Biochemical Pathways
Boronic acids and their derivatives are often involved in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis .
Action Environment
The action, efficacy, and stability of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 5-methyl-2-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The phenol group can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 5-Methyl-2-hydroxyphenylboronic acid.
Reduction: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol.
Substitution: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl ethers or esters.
Scientific Research Applications
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the methyl group on the phenol ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenol ring and methyl group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a methyl group on the phenol ring.
Uniqueness
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of both a boronic ester group and a methyl-substituted phenol ring. This combination allows for versatile reactivity in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The compound’s stability and ease of handling make it a valuable reagent in both academic and industrial research settings.
Properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJXLDMVHWJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.